4,6-Decadienoic acid
Description
Nomenclature and Isomeric Forms in Scholarly Contexts
The term "4,6-decadienoic acid" refers to a mono-carboxylic acid with a ten-carbon chain containing two double bonds at the fourth and sixth positions. atamanchemicals.com The specific arrangement of these double bonds and the stereochemistry of any chiral centers give rise to various isomers, each with unique properties and research relevance.
Focus on (2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (ADDA)
A particularly significant and complex isomer is (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid, commonly known by the acronym ADDA. wikipedia.orgchemspider.com This non-proteinogenic β-amino acid is a crucial structural component of microcystins and nodularins, toxins produced by cyanobacteria. ontosight.ai The specific stereochemistry of ADDA, with its defined chiral centers and trans configuration of the conjugated double bonds, is essential for its biological activity. mdpi.com
Table 1: Nomenclature and Chemical Identifiers for ADDA
| Identifier | Value |
| IUPAC Name | (2S,3S,4E,6E,8S,9S)-3-Amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid chemspider.com |
| Common Name | ADDA wikipedia.org |
| Molecular Formula | C20H29NO3 |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 126456-06-2 |
Other noteworthy decadienoic acid isomers (e.g., 2E,4E-decadienoic acid)
Another isomer of academic interest is (2E,4E)-decadienoic acid. This compound has demonstrated significant anti-oomycete activity, making it a subject of research for controlling plant pathogens. asm.orgnih.gov Its structure features two conjugated double bonds in the trans configuration at the second and fourth positions. Unlike the complex ADDA, this isomer is a simpler fatty acid. Research has also explored its methyl and ethyl esters, which are noted for their roles as aroma compounds. researchgate.net The (2E,4Z) isomer is also of interest due to the challenges in its synthesis and its distinct biological activity compared to the all-trans form.
Research Significance and Theoretical Frameworks
The academic importance of this compound and its isomers stems from their roles in natural product chemistry and their interactions within biological systems.
Role as a Critical Structural Moiety in Natural Products (e.g., Microcystins, Nodularins)
ADDA is a foundational structural element in the hepatotoxic cyclic peptides known as microcystins and nodularins, which are produced by various cyanobacteria. nih.govoup.com Microcystins are cyclic heptapeptides, while nodularins are cyclic pentapeptides. nih.govoup.com The presence of the ADDA moiety is indispensable for the toxicity of these compounds. ontosight.airesearchgate.net It is a key feature that enables these toxins to bind to and inhibit protein phosphatases 1 and 2A, leading to disruptions in cellular signaling and potential tumor promotion. ontosight.ai The ADDA side chain is responsible for the non-covalent binding to the protein phosphatase. nih.gov
Table 2: Natural Products Containing the ADDA Moiety
| Natural Product | Class | Producing Organism (Example) |
| Microcystins | Cyclic Heptapeptide | Microcystis aeruginosa oup.com |
| Nodularins | Cyclic Pentapeptide | Nodularia spumigena nih.govoup.com |
The biosynthesis of ADDA is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. oup.comnih.gov
Academic Relevance in Diverse Biological Systems
The academic relevance of decadienoic acid isomers extends beyond their role in toxins. For instance, (2E,4E)-decadienoic acid has been identified as a novel agent against oomycetes, a group of destructive plant pathogens. asm.orgnih.gov Studies have shown its ability to inhibit the growth of Phytophthora nicotianae by inducing oxidative stress and increasing cell membrane permeability. asm.orgnih.gov This highlights its potential as an environmentally friendly agent for controlling crop diseases. asm.orgnih.gov Furthermore, research into conjugated linoleic acids (CLAs), which are isomers of octadecadienoic acid, provides a theoretical framework for understanding how different isomers of fatty acids can have distinct and sometimes opposing biological effects. asm.orgkoreascience.kr
Historical Context of Research and Emerging Areas
Research into this compound, particularly the ADDA moiety, is closely tied to the study of cyanobacterial blooms and their associated toxins. The structure of nodularin (B43191), including the identification of ADDA, was reported in the late 1980s. oup.comasm.org Since then, a significant body of research has focused on elucidating the structures of numerous microcystin (B8822318) variants, all of which share the common ADDA feature. mdpi.commdpi.comresearchgate.net
Early research focused on the isolation and structural characterization of these toxins. asm.org Subsequent studies delved into their biosynthesis, revealing the intricate enzymatic machinery responsible for producing the complex ADDA structure. oup.comnih.govbeilstein-journals.orgresearchgate.net The nonribosomal synthesis of these peptides has been a major area of investigation. oup.com
Emerging areas of research include the development of synthetic routes to produce ADDA and its analogues for further toxicological and pharmacological studies. Additionally, the discovery of the anti-oomycete properties of simpler isomers like (2E,4E)-decadienoic acid opens up new avenues for agricultural applications. asm.orgnih.govsciopen.comnih.gov The exploration of the biological activities of various decadienoic acid isomers and their esters continues to be a fertile ground for academic inquiry. researchgate.netontosight.ai
Structure
2D Structure
3D Structure
Properties
CAS No. |
103273-74-1 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
deca-4,6-dienoic acid |
InChI |
InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h4-7H,2-3,8-9H2,1H3,(H,11,12) |
InChI Key |
PPOWOHYQDRHGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCCC(=O)O |
Origin of Product |
United States |
Biosynthesis and Biotransformation Pathways of 4,6 Decadienoic Acid Variants
Elucidation of Biosynthetic Pathways for ADDA
The biosynthesis of ADDA is a fascinating example of the metabolic capabilities of cyanobacteria, involving a large, multi-enzyme complex.
The formation of ADDA is accomplished through a hybrid PKS-NRPS system. nih.gov Polyketide synthases (PKSs) are multi-domain enzymes that produce polyketides through the sequential condensation of small carboxylic acid units. wikipedia.org Nonribosomal peptide synthetases (NRPSs) are modular enzymes responsible for the synthesis of peptides without the use of ribosomes. nih.govnih.gov In the case of ADDA, the carbon backbone is assembled by a PKS module, which is then modified and terminated by components with similarities to NRPS systems. This integrated pathway allows for the creation of the complex and unusual structure of ADDA. nih.gov
The enzymatic machinery for ADDA synthesis is composed of various domains, each with a specific catalytic function. researchgate.net A minimal PKS module for chain elongation typically includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. wikipedia.org The ADDA biosynthetic cluster also contains domains for ketoreduction (KR), dehydration (DH), and methyltransferase (MT) activities, which are responsible for the modifications of the growing polyketide chain. researchgate.net
Furthermore, the integration of an aminotransferase (AMT) domain is a key feature, facilitating the introduction of the amino group at the C-3 position of the decanoic acid backbone. nih.gov The NRPS components include an adenylation (A) domain, which activates the amino acid precursor, a peptidyl carrier protein (PCP) or thiolation (T) domain that carries the growing peptide chain, and a condensation (C) domain that forms the peptide bonds. nih.govbeilstein-journals.org
Table 1: Key Enzymatic Domains in ADDA Biosynthesis
| Domain | Function |
| Ketosynthase (KS) | Catalyzes the carbon-carbon bond formation during chain elongation. |
| Acyltransferase (AT) | Selects and loads the extender units (malonyl-CoA or methylmalonyl-CoA) onto the ACP. |
| Acyl Carrier Protein (ACP) | Carries the growing polyketide chain via a phosphopantetheine arm. |
| Ketoreductase (KR) | Reduces a β-keto group to a hydroxyl group. |
| Dehydratase (DH) | Removes a water molecule to form a double bond. |
| Methyltransferase (MT) | Adds a methyl group to the polyketide backbone. |
| Aminotransferase (AMT) | Introduces an amino group to the polyketide precursor. |
| Adenylation (A) Domain | Activates the starter unit (e.g., phenylalanine) as an acyl-adenylate. |
| Peptidyl Carrier Protein (PCP) | Covalently binds the activated starter unit and the growing chain. |
| Condensation (C) Domain | Catalyzes the formation of the peptide bond. |
This table summarizes the primary functions of the enzymatic domains involved in the biosynthesis of ADDA.
Stable isotope feeding experiments have been instrumental in elucidating the precursor units for ADDA biosynthesis. nih.gov It has been demonstrated that the biosynthesis of the ADDA sidechain commences with a phenylalanine starter unit. nih.gov This is followed by the extension of the chain through four rounds of condensation with malonate. nih.gov
While phenylalanine is the primary starter unit, some studies have suggested that cinnamate can also serve as a precursor. researchgate.net The mechanism involves the activation of the starter unit by an adenylation domain, followed by its loading onto a carrier protein. The polyketide chain is then assembled through the sequential addition of extender units, catalyzed by the PKS modules. The final polyketide precursor undergoes transamination to form the β-amino acid ADDA as an enzyme-bound intermediate, which is not released before its incorporation into the microcystin (B8822318) peptide. nih.gov
The biosynthesis of ADDA results in a specific stereochemical configuration, (2S,3S,8S,9S). This precise control is governed by the stereospecificity of the enzymes involved in the biosynthetic pathway. The ketoreductase domains, for instance, determine the stereochemistry of the hydroxyl groups that are introduced, which in turn dictates the configuration of the subsequent double bonds formed by the dehydratase domains. nih.gov The stereochemistry at the α- and β-carbons of the amino acid is also enzymatically controlled during the synthesis and modification of the polyketide chain. The ability to control the stereochemical outcome of a reaction is a critical aspect of natural product biosynthesis. youtube.com
Metabolic Transformations and Degradation Mechanisms of 4,6-Decadienoic Acids
The degradation of cyanotoxins containing the ADDA moiety, such as microcystins, is an important process for detoxification in the environment.
A well-characterized enzymatic pathway for the degradation of microcystins involves a series of enzymes encoded by the mlr gene cluster. nih.govmdpi.com This pathway is initiated by the enzyme MlrA, which linearizes the cyclic microcystin peptide by cleaving the peptide bond between the ADDA and arginine residues. uark.edunih.gov This initial step is crucial as it significantly reduces the toxicity of the microcystin. uark.edu
The linearized microcystin is then further degraded by the actions of MlrB and MlrC. MlrB is a metalloprotease that hydrolyzes the linearized microcystin into smaller peptide fragments, including a tetrapeptide. nih.govnih.gov Subsequently, MlrC, also a metalloprotease, acts on these fragments, cleaving the peptide bond between ADDA and glutamic acid, which ultimately releases the ADDA moiety. nih.govnih.gov The isolated ADDA is considered to be significantly less toxic. nih.gov Some evidence also suggests that MlrA and MlrB can be involved in the further degradation of the hexapeptide intermediates. nih.gov
Table 2: Enzymes Involved in Microcystin Degradation
| Enzyme | Gene | Function |
| MlrA | mlrA | Linearizes the cyclic microcystin by cleaving the Adda-Arg bond. |
| MlrB | mlrB | Hydrolyzes the linearized microcystin into smaller peptide fragments. |
| MlrC | mlrC | Cleaves the Adda-Glu bond in the peptide fragments, releasing ADDA. |
This table outlines the key enzymes and their roles in the enzymatic degradation pathway of microcystins.
Microbial Degradation Pathways and Associated Enzymes
The microbial degradation of 4,6-decadienoic acid, an unsaturated fatty acid, is presumed to proceed through the β-oxidation cycle, a fundamental metabolic process for breaking down fatty acids to produce energy. nih.gov However, the presence of conjugated double bonds at even-numbered carbons (carbons 4 and 6) necessitates the action of specialized auxiliary enzymes, as the standard enzymatic machinery of β-oxidation cannot process the non-standard intermediates formed. wikipedia.orgourbiochemistry.com
The degradation pathway begins with the activation of the fatty acid to its coenzyme A (CoA) thioester, 4,6-decadienoyl-CoA. Following one standard cycle of β-oxidation, which involves acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase, two carbons are cleaved, yielding acetyl-CoA and a shortened fatty acyl-CoA chain. This process leads to the formation of a 2-trans, 4-cis-dienoyl-CoA intermediate. biorxiv.org This intermediate is a metabolic impasse for the standard pathway.
To overcome this, microbes employ a key enzyme, 2,4-dienoyl-CoA reductase . ourbiochemistry.combiorxiv.org This enzyme, often designated FadH in bacteria like E. coli, utilizes NADPH to reduce the 2,4-dienoyl-CoA intermediate, forming a trans-Δ3-enoyl-CoA. biorxiv.orgwikipedia.org This product is still not a substrate for the next step in β-oxidation. ourbiochemistry.com
Another auxiliary enzyme, enoyl-CoA isomerase , is then required. wikipedia.org This isomerase catalyzes the conversion of the trans-Δ3-enoyl-CoA into trans-Δ2-enoyl-CoA. ourbiochemistry.comwikipedia.org This resulting molecule is a standard substrate for enoyl-CoA hydratase and can re-enter the main β-oxidation pathway for complete degradation into acetyl-CoA units. ourbiochemistry.comaocs.org
Key Enzymes in the Microbial Degradation of this compound
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Acyl-CoA Synthetase | Activates the fatty acid by attaching Coenzyme A. | This compound | 4,6-Decadienoyl-CoA |
| 2,4-Dienoyl-CoA Reductase (e.g., FadH) | Reduces the conjugated double bonds of the dienoyl-CoA intermediate. biorxiv.orgwikipedia.org | 2,4-Octadienoyl-CoA | trans-3-Hexenoyl-CoA |
| Enoyl-CoA Isomerase | Isomerizes the double bond to a position recognized by the β-oxidation machinery. wikipedia.org | trans-3-Hexenoyl-CoA | trans-2-Hexenoyl-CoA |
Proposed Metabolite Profiles and Intermediates
Based on the enzymatic pathway involving β-oxidation with its auxiliary enzymes, a distinct profile of metabolic intermediates can be proposed for the complete catabolism of this compound. The degradation proceeds in a stepwise fashion, shortening the carbon chain by two carbons with each cycle.
The sequence of key intermediates is as follows:
4,6-Decadienoyl-CoA : The initial activated form of the fatty acid.
2,4-Octadienoyl-CoA : Formed after the first round of β-oxidation, which releases one molecule of acetyl-CoA. This intermediate contains conjugated double bonds that halt the standard pathway.
trans-3-Hexenoyl-CoA : The product of the 2,4-dienoyl-CoA reductase reaction. wikipedia.org
trans-2-Hexenoyl-CoA : Formed by the action of enoyl-CoA isomerase, this is a standard substrate that can re-enter the β-oxidation pathway. ourbiochemistry.com
Butyryl-CoA : The product after the subsequent round of β-oxidation on hexenoyl-CoA.
Acetyl-CoA : The final product of the pathway, with a total of five molecules generated from the ten-carbon this compound. This acetyl-CoA can then enter the citric acid cycle for energy production.
Proposed Intermediates in the Degradation of this compound
| Metabolite | Description |
|---|---|
| 4,6-Decadienoyl-CoA | Activated form of the parent fatty acid. |
| 2,4-Octadienoyl-CoA | Intermediate formed after one β-oxidation cycle; substrate for 2,4-dienoyl-CoA reductase. |
| trans-3-Hexenoyl-CoA | Product of reductase activity; substrate for enoyl-CoA isomerase. |
| trans-2-Hexenoyl-CoA | Product of isomerase activity; re-enters the main β-oxidation pathway. |
| Butyryl-CoA | Intermediate formed after further β-oxidation cycles. |
| Acetyl-CoA | Final two-carbon product of the β-oxidation pathway. |
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound is most notably characterized as a critical step in the formation of the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) side-chain, a unique non-proteinogenic amino acid essential for the structure and toxicity of microcystins. nih.gov Microcystins are hepatotoxins produced by cyanobacteria such as Microcystis aeruginosa. The genetic regulation of this compound is therefore intrinsically linked to the regulation of the microcystin synthetase (mcy) gene cluster. nih.gov
Biosynthetic Gene Clusters and Operon Organization (e.g., mcy gene cluster)
The synthesis of microcystin, including its Adda moiety, is orchestrated by a large 55-kbp gene cluster known as the mcy gene cluster. plos.org This cluster encodes a massive multienzyme complex composed of nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).
The mcy gene cluster (mcyA-J) in Microcystis is organized into two large, divergently transcribed operons. nih.govplos.org
mcyABC : A polycistronic transcript responsible for parts of the peptide synthesis.
mcyDEFGHIJ : A second polycistronic transcript that encodes the machinery for the remainder of the synthesis, including the PKS and hybrid PKS/NRPS modules required for Adda formation. nih.gov
These two operons are transcribed from a central bidirectional promoter region located in the intergenic spacer between the mcyA and mcyD genes. nih.govbiorxiv.org The synthesis of the Adda side chain, which contains the this compound structure, is initiated by the McyG enzyme and involves modules from McyD and McyE. biorxiv.org
Key Genes in the mcy Cluster for Adda (this compound Moiety) Biosynthesis
| Gene | Encoded Protein Type | Role in Adda/Microcystin Synthesis |
|---|---|---|
| mcyD | Polyketide Synthase (PKS) | Involved in the polyketide chain elongation for the Adda precursor. biorxiv.org |
| mcyE | Hybrid PKS/NRPS | Contributes to the polyketide synthesis and peptide bond formation for Adda. biorxiv.org |
| mcyG | Hybrid PKS/NRPS | Initiates the synthesis of the Adda moiety. biorxiv.org |
Transcriptional and Translational Control Mechanisms
The expression of the mcy gene cluster is tightly regulated, primarily at the transcriptional level, in response to various environmental cues. Translational and post-translational controls are also thought to play a role, though they are less characterized. nih.gov
Transcriptional Control:
Promoter Structure : The bidirectional promoter between mcyA and mcyD is the central hub for transcriptional initiation of the two primary operons. nih.gov
Alternate Transcription Start Sites : Studies have revealed a complex layer of regulation where both mcyA and mcyD possess multiple transcription start sites. The utilization of these different start sites appears to be dependent on light conditions, suggesting that the cell can fine-tune the expression of the entire cluster in response to irradiance. nih.gov Furthermore, putative individual promoters have been identified for several downstream genes (mcyE, F, G, H, I, J), indicating the potential for independent transcriptional regulation of specific synthetic steps. nih.govplos.org
Environmental Factors :
Light : Light is a dominant regulatory factor. High light intensities and red light have been shown to significantly increase the transcript levels of mcyB and mcyD. nih.govepa.gov Conversely, blue light or darkness leads to a reduction in transcript amounts. nih.gov This response appears to be governed by specific light intensity thresholds for both the initiation and upregulation of transcription. nih.govepa.gov
Temperature : Episodic decreases in temperature have been shown to increase mcy gene transcription and subsequent cellular microcystin content, although this response occurs with a significant time lag of 48 to 72 hours. monirlab.com
Stress : Exposure to certain environmental stressors has a negative impact on mcy transcription. Oxidative stress induced by methylviologen and osmotic stress from NaCl have been found to reduce transcript levels. nih.govepa.gov
Translational Control: While transcriptional regulation is well-documented, specific mechanisms of translational control for the mcy gene cluster are not fully elucidated. It is plausible that factors such as mRNA stability and the availability of translational machinery also contribute to the final levels of the microcystin synthetase complex, but these remain areas for further investigation. nih.gov
Chemical Synthesis and Derivatization Strategies in Academic Research
Total Synthesis Methodologies for 4,6-Decadienoic Acid and its Stereoisomers
The total synthesis of this compound and its more complex analogs, such as the ADDA (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid) side chain found in certain natural products, requires precise control over stereochemistry. The configuration of each double bond and stereocenter is crucial for biological activity, as it dictates the molecule's three-dimensional shape required for optimal interaction with target proteins. nih.gov
Linear synthetic strategies construct the carbon backbone of the molecule in a stepwise fashion, typically relying on well-established carbon-carbon bond-forming reactions. These approaches offer flexibility in introducing various substituents along the chain.
Key reactions employed in linear syntheses of conjugated dienes include:
Wittig Reaction : This olefination reaction involves the coupling of an aldehyde or ketone with a phosphonium (B103445) ylide. It is a widely used method for creating carbon-carbon double bonds. For instance, a Z-selective Wittig reaction has been successfully used to construct the (4Z,6E)-diene system in a synthesis of this compound derivatives. nih.gov
Transition Metal-Catalyzed Cross-Coupling : Reactions like the Suzuki and Stille couplings are powerful tools for forming C(sp²)–C(sp²) bonds. mdpi.com The Suzuki coupling, for example, pairs a boronic acid derivative with a vinyl halide in the presence of a palladium catalyst to create the diene structure. mdpi.com
Olefination of Carbonyls : This classic strategy involves reacting carbonyl compounds with stoichiometric allyl nucleophiles to build the diene framework. researchgate.net However, controlling the stereoselectivity to avoid mixtures of E/Z isomers can be a challenge with some olefination methods. researchgate.net
These linear sequences allow for the methodical assembly of the molecule from smaller, readily available precursors. clockss.orgnih.gov
A central challenge in the synthesis of this compound is the stereoselective construction of the conjugated diene system, as each double bond must be produced with specific and controlled geometry (E or Z). nih.gov The development of methods that produce both C=C bonds in a regio- and stereoselective manner is critical for an efficient synthesis. nih.gov
Modern strategies to achieve this high level of control include:
Catalytic Dienylation : This emerging strategy allows for the direct installation of a four-carbon diene unit. nih.gov A notable example involves a palladium-catalyzed cross-coupling reaction that is preceded by a base-induced ring opening of readily available sulfolenes. nih.gov This method is highly regio- and stereoselective and is particularly useful for synthesizing dienes that contain challenging cis (Z) double bonds. nih.gov
Ring-Closing Metathesis (RCM) : RCM has been applied to stereoselectively synthesize E,Z-configured 1,3-dienes, which are important motifs in various natural products. mdpi.com
The ability to control the regio- and stereochemistry is paramount, as often only a single, specific isomer is required to access a target molecule with the desired biological activity. nih.gov
Table 1: Key Methodologies for Stereoselective Diene Synthesis
| Methodology | Description | Key Features |
|---|---|---|
| Catalytic Dienylation | Direct appendage of a C4 unit using a palladium-catalyzed cross-coupling of sulfolene-derived sulfinates. nih.gov | High regio- and stereoselectivity for both double bonds; effective for Z-dienes. nih.gov |
| Wittig Reaction | Coupling of a phosphonium ylide with a carbonyl compound to form an alkene. nih.gov | Can be tuned for Z- or E-selectivity depending on the ylide and reaction conditions. nih.gov |
| Suzuki Coupling | Palladium-catalyzed reaction between a boronic acid derivative and a vinyl halide. mdpi.com | A robust and widely used method for C-C bond formation in diene synthesis. mdpi.com |
| Ring-Closing Metathesis | Intramolecular olefin metathesis to form cyclic compounds, which can be precursors to linear dienes. mdpi.com | Effective for creating specific E,Z-diene configurations. mdpi.com |
The synthesis of specific stereoisomers of this compound derivatives is exemplified by the work on the Dhtda (2,3-dihydroxy-2,6,8-trimethyldeca-(4Z,6E)-dienoic acid) residue, a key component related to the complex ADDA amino acid. A successful strategy to access all four possible diastereomers of this moiety involved a convergent synthesis where the key step was a Z-selective Wittig reaction. nih.gov
In this approach, both enantiomers of 2,4-dimethylhex-2-enyl-triphenylphosphonium bromide were reacted with all four diastereoisomers of ethyl-3-formyl-2-methyl-1,4-dioxaspiro acs.orgacs.orgnonane-2-carboxylate. nih.gov This allowed for the systematic and stereocontrolled construction of the target molecules. By comparing the NMR spectra of the synthetic isomers with the natural residue, researchers could elucidate the precise configuration of the naturally occurring compound. nih.gov This type of systematic synthesis is crucial for confirming the absolute stereochemistry of complex natural products.
Derivatization and Analog Synthesis for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of analogs of a biologically active compound to understand which structural features are essential for its activity. drugdesign.org By systematically modifying the structure of this compound and its derivatives, researchers can map the physicochemical and structural properties that govern their biological effects. nih.govnih.gov
The structure of this compound offers several sites for chemical modification to generate a library of analogs for SAR studies. biosyn.com The primary targets for modification are the terminal carboxylic acid, the conjugated diene system, and the aliphatic chain. solubilityofthings.commasterorganicchemistry.com
Carboxylic Acid Group : This functional group is a key site for derivatization. It can be converted into esters, amides, or other bioisosteres to alter polarity, solubility, and hydrogen bonding capacity. solubilityofthings.com Such modifications can significantly impact how the molecule interacts with biological targets and its pharmacokinetic properties.
Diene System : While more challenging, modifications to the diene, such as shifting the position of the double bonds or introducing substituents, can provide insight into the importance of the conjugated π-system for biological activity.
Table 2: Potential Sites for Derivatization of this compound for SAR Studies
| Molecular Region | Functional Group | Potential Modifications | Purpose of Modification |
|---|---|---|---|
| "Head" | Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol | Alter polarity, hydrogen bonding, and prodrug potential. solubilityofthings.com |
| "Body" | Conjugated Diene (-C=C-C=C-) | Isomerization (E/Z), Saturation, Substitution | Probe the importance of diene planarity and electronic properties. |
| "Tail" | Aliphatic Chain (n-butyl) | Chain lengthening/shortening, Branching, Cyclization | Modulate lipophilicity and steric interactions. nih.gov |
Each structural modification is designed to probe specific molecular interactions between the compound and its biological target. nih.gov Altering a functional group can either enhance or diminish these interactions, providing valuable information about the binding mode. nih.gov
Hydrogen Bonds and Electrostatic Interactions : The carboxylic acid group is a prime candidate for forming hydrogen bonds or ionic interactions (salt bridges) with amino acid residues like arginine or lysine (B10760008) in a protein binding site. Converting the acid to an ester or amide removes this capability, and the resulting loss or gain of activity can confirm the importance of that interaction.
Hydrophobic Interactions : The aliphatic chain primarily engages in hydrophobic (van der Waals) interactions. Modifying its length or shape can determine the optimal fit within a hydrophobic pocket of a target protein. An analog with a longer or bulkier chain might show increased activity if it can access additional hydrophobic space, or decreased activity if it causes a steric clash. drugdesign.org
π-Stacking and Shape Complementarity : The planar conjugated diene system can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine. Changes to the diene's geometry or electronic properties can disrupt these interactions, highlighting the role of the π-system in binding affinity and specificity.
Through the systematic synthesis and biological evaluation of these analogs, a comprehensive SAR profile can be established, guiding the design of new compounds with improved potency and selectivity. researchgate.net
Enzymatic and Biocatalytic Approaches to this compound Production
The pursuit of sustainable and environmentally benign chemical synthesis has propelled research into enzymatic and biocatalytic methods for producing valuable compounds. In the context of this compound and its derivatives, these approaches offer a promising alternative to traditional chemical synthesis, which often involves harsh reaction conditions and the use of hazardous reagents. Biocatalysis, leveraging the high specificity and efficiency of enzymes, allows for the synthesis of complex molecules under mild conditions. This section explores the biotechnological production of this compound using microbial systems and the potential of enzyme engineering to create novel derivatives.
Biotechnological Production Using Microbial Systems
Microbial fermentation presents a viable route for the production of various organic acids, including unsaturated fatty acids like decadienoic acid. conicet.gov.aroup.com Bacteria and fungi possess diverse metabolic pathways capable of synthesizing a wide array of fatty acids. illinois.edud-nb.info The biosynthesis of unsaturated fatty acids in bacteria, for instance, can occur through both oxygen-dependent and oxygen-independent pathways, highlighting the metabolic versatility that can be harnessed for biotechnological applications. illinois.edunih.gov
A notable example of microbial production is the synthesis of 2E,4E-decadienoic acid, an isomer of this compound, through the co-culture of the bacterium Bacillus subtilis and the fungus Trichoderma asperellum. nih.govsciopen.comasm.org This synergistic interaction between the two microorganisms leads to the production of the compound, which exhibits anti-oomycete properties. nih.gov While the precise biochemical pathway in this co-culture is a subject of ongoing research, it underscores the potential of mixed microbial cultures in producing specific fatty acid isomers.
Furthermore, the biosynthesis of a more complex derivative, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), is well-documented in cyanobacteria. nih.govnih.govnih.gov Adda is a crucial component of microcystins, a class of toxins produced by various cyanobacterial species like Microcystis aeruginosa. nih.govnih.gov The intricate structure of Adda is assembled by a sophisticated enzymatic machinery involving both polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). nih.govnih.gov The PKS modules are responsible for the step-wise construction of the carbon backbone, including the characteristic 4,6-diene moiety. nih.gov This natural biosynthetic pathway serves as a blueprint for the potential production of this compound and its derivatives in heterologous microbial hosts. By expressing the relevant PKS genes in a more tractable microorganism, it may be possible to produce the core decadienoic acid structure.
| Microbial System | Compound Produced | Key Enzymes/Pathways Involved |
| Co-culture of Bacillus subtilis and Trichoderma asperellum | 2E,4E-Decadienoic acid | Synergistic metabolic interaction |
| Cyanobacteria (e.g., Microcystis aeruginosa) | (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda) | Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) |
Enzyme Engineering for Specific this compound Derivatives
The modular nature of enzymes like polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) makes them prime candidates for protein engineering. researchgate.net These enzymatic assembly lines offer the potential to create novel molecules by altering their domain organization or substrate specificity. researchgate.net The biosynthesis of the Adda moiety in microcystin (B8822318) provides a compelling case study for the prospective engineering of enzymes to produce a variety of this compound derivatives.
The PKS modules involved in Adda synthesis could be modified to incorporate different starter or extender units, leading to variations in the alkyl chain of the decadienoic acid backbone. nih.govcore.ac.uk Techniques such as domain swapping, where catalytic domains from different PKS clusters are interchanged, could be employed to generate hybrid synthases with new functionalities. conicet.gov.ar For example, altering the acyltransferase (AT) domain, which selects the building blocks for the growing polyketide chain, could result in the incorporation of alternative carboxylic acid units.
Site-directed mutagenesis is another powerful tool for modifying enzyme function. bohrium.com By targeting specific amino acid residues within the active site of PKS domains, it is possible to alter their catalytic activity or substrate preference. This approach could be used to change the degree of reduction, methylation, or other modifications of the polyketide chain, thereby generating a library of novel this compound derivatives.
Similarly, the NRPS components of the microcystin synthesis pathway could be engineered to attach different amino acids to the this compound core, or to modify the existing amino group. researchgate.net The adenylation (A) domain of the NRPS module, which is responsible for recognizing and activating a specific amino acid, is a key target for such engineering efforts. researchgate.net By modifying the A domain's specificity, it may be feasible to incorporate non-proteinogenic or synthetic amino acids, leading to the creation of entirely new lipopeptide structures based on the this compound scaffold.
While the direct engineering of enzymes for the production of specific this compound derivatives is still an emerging area of research, the extensive knowledge of PKS and NRPS systems provides a solid foundation for future endeavors in this field. The ability to rationally design and modify these enzymatic pathways opens up exciting possibilities for the biocatalytic synthesis of a wide range of novel and potentially valuable compounds.
| Engineering Strategy | Target Enzyme/Domain | Potential Outcome |
| Domain Swapping | Polyketide Synthase (PKS) Acyltransferase (AT) domain | Incorporation of different starter/extender units, leading to varied alkyl chains. |
| Site-Directed Mutagenesis | PKS Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) domains | Altered reduction patterns, generating derivatives with different saturation levels. |
| A-Domain Engineering | Nonribosomal Peptide Synthetase (NRPS) Adenylation (A) domain | Incorporation of different amino acids to the decadienoic acid core. |
Biological Roles and Molecular Mechanisms of Action of 4,6 Decadienoic Acid Conjugates
Mechanism of Protein Phosphatase Inhibition by ADDA-containing Peptides
The non-proteinogenic β-amino acid (2S,3S,4E,6E,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, commonly known as ADDA, is a critical structural component of potent cyanobacterial toxins like microcystins and nodularins. Its unique structure, featuring a conjugated diene system, is indispensable for the potent inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), which are key regulators of numerous cellular processes. mdpi.com
Molecular Binding Interactions with Protein Phosphatases (e.g., PP2A, PP1)
The inhibition of PP1 and PP2A by ADDA-containing peptides, such as microcystins, is a highly specific process involving both non-covalent and covalent interactions. d-nb.info The initial and rapid binding is primarily non-covalent, driven by hydrophobic interactions between the ADDA side chain and a hydrophobic groove on the surface of the phosphatase catalytic subunit. mdpi.comd-nb.infomdpi.com
In PP2A, a hydrophobic pocket formed by the amino acid residues Gln122, Ile123, His191, and Trp200 accommodates the long hydrophobic ADDA side chain. mdpi.comresearchgate.net Further stability is provided by van der Waals interactions between the toxin and other residues like Leu243, Tyr265, Cys266, and Arg268. mdpi.comresearchgate.net The free carboxylic acid group of the ADDA moiety is also a key element for binding, interacting with the metal ions (typically Mn²⁺ and Fe²⁺) in the active site of the phosphatase via water molecules. d-nb.infomdpi.com
A subsequent, slower step involves the formation of a covalent bond between the Mdha (N-methyldehydroalanine) residue of the microcystin (B8822318) and a cysteine residue within the phosphatase's active site (Cys273 in PP1 and Cys269 in PP2A). d-nb.infokoreascience.kr This Michael-type addition further solidifies the inhibition, making it effectively irreversible under physiological conditions. However, the initial non-covalent binding mediated by ADDA is the primary determinant of the toxin's high affinity and potency. d-nb.infomdpi.com
Table 1: Key Interacting Residues in PP2A with ADDA-Containing Peptides
| Interacting Residue Type | Specific PP2A Residues | Type of Interaction |
|---|---|---|
| Hydrophobic Pocket | Gln122, Ile123, His191, Trp200 | Hydrophobic Interactions with ADDA side chain mdpi.comresearchgate.net |
| van der Waals Contacts | Leu243, Tyr265, Cys266, Arg268 | van der Waals forces mdpi.comresearchgate.net |
| Covalent Bonding | Cys269 | Michael addition with Mdha residue mdpi.comd-nb.info |
Structural Basis of Enzyme Modulation
The structural arrangement of ADDA-containing cyclic peptides is crucial for their inhibitory function. The cyclic nature of toxins like microcystins creates a twisted, saddle-shaped conformation that effectively blocks substrate access to the phosphatase active site. d-nb.info Linearized forms of these toxins, even when containing ADDA, show dramatically reduced inhibitory activity. d-nb.infosci-hub.se
Conformational Dynamics and Ligand-Target Recognition
The process of ligand-target recognition between ADDA-containing peptides and protein phosphatases is a dynamic one. Molecular dynamics simulations have revealed that the conformation of microcystins can change upon binding to the phosphatase. nih.gov For instance, microcystin-LR can adopt a different backbone conformation when in complex with PP1 compared to when it is in a solvent. nih.gov This induced-fit model suggests that both the ligand and the enzyme may undergo conformational adjustments to achieve the most stable and inhibitory complex.
The flexibility of certain regions of the protein phosphatases, particularly the regulatory subunits which often contain intrinsically disordered regions, allows them to interact with a wide variety of proteins. mdpi.com The binding of the rigid, cyclic ADDA-containing toxin, however, locks the catalytic subunit into an inactive conformation. The initial recognition is likely driven by long-range electrostatic interactions followed by the specific hydrophobic and covalent interactions detailed previously. The stability of the PP1 enzyme in complex with various microcystin congeners in simulations underscores the robust nature of this binding, which is fundamental to their toxicological action. nih.gov
Antimicrobial and Anti-Oomycete Action Mechanisms of Specific Decadienoic Acid Isomers
Certain isomers of decadienoic acid, such as 2E,4E-decadienoic acid, have been identified as potent antimicrobial and anti-oomycete agents. nih.govasm.org Unlike the conjugated ADDA within complex peptides, these free fatty acids act through different mechanisms, primarily targeting the cell membrane and cellular metabolism of pathogenic organisms like the oomycete Phytophthora nicotianae. nih.govasm.org
Disruption of Cell Membrane Integrity and Permeability
A primary mechanism of action for 2E,4E-decadienoic acid is the disruption of cell membrane integrity. nih.govasm.org As a lipophilic molecule, it can readily insert into the phospholipid bilayer of the cell membrane. mdpi.com This incorporation of exogenous fatty acids alters the membrane's composition and structure. mdpi.com
The accumulation of these fatty acid molecules within the membrane leads to an increase in membrane permeability. nih.gov This compromised barrier function results in the leakage of essential intracellular components, such as ions, RNA, DNA, and proteins, ultimately leading to cell lysis and death. mdpi.com Biophysical tests have confirmed that treatment with 2E,4E-decadienoic acid leads to increased cell membrane permeability in P. nicotianae. nih.govasm.org This disruptive activity is a common feature of many antimicrobial fatty acids, which leverage their chemical properties to compromise the physical integrity of the microbial cell envelope. mdpi.comlumenlearning.com
Inhibition of Cellular Energy Metabolism (e.g., ATP generation, oxidative phosphorylation)
In addition to direct membrane damage, 2E,4E-decadienoic acid also inhibits crucial metabolic processes, particularly those related to energy production. nih.govasm.org Transcriptomic and metabolomic analyses of P. nicotianae treated with this compound revealed a significant downregulation of pathways related to energy metabolism. nih.govasm.org
Specifically, the generation of ATP is inhibited. nih.gov This is achieved, in part, through the inhibition of ATPase activity, which is vital for numerous cellular functions requiring energy. nih.govasm.org The compound also appears to interfere with oxidative phosphorylation. Some related decenoic acids have been shown to act as uncouplers and inhibitors of the mitochondrial respiratory chain, diminishing ADP-stimulated respiration and the activity of respiratory complexes. nih.gov Furthermore, 2E,4E-decadienoic acid induces oxidative stress by inhibiting antioxidant enzymes, leading to an accumulation of reactive oxygen species (ROS). nih.gov This oxidative stress can further damage cellular components, including mitochondria, exacerbating the disruption of energy metabolism. The combined effect of membrane disruption and metabolic inhibition creates a multi-pronged attack that is highly effective against susceptible pathogens. nih.govasm.org
Table 2: Effects of 2E,4E-Decadienoic Acid on P. nicotianae
| Cellular Target | Observed Effect | Reference |
|---|---|---|
| Cell Membrane | Increased permeability, destabilization | nih.govasm.org |
| Energy Metabolism | Downregulation of metabolic pathways | nih.govasm.org |
| ATP Generation | Inhibition of ATP synthesis and ATPase activity | nih.govasm.org |
Interference with Antioxidant Activity and Enzyme Function
Recent research has shed light on the ability of 4,6-decadienoic acid and its derivatives to interfere with cellular antioxidant defense systems and inhibit crucial enzyme functions. Studies have shown that treatment with (2E,4E)-2,4-decadienoic acid (DDA) leads to a significant downregulation of antioxidant activity in the oomycete pathogen Phytophthora nicotianae. nih.gov This includes the inhibition of antioxidant enzymes, which are vital for mitigating the damaging effects of reactive oxygen species (ROS). nih.gov The induction of oxidative stress is a key mechanism of its antimicrobial activity, leading to increased cell permeability and disruption of cellular homeostasis. nih.gov
Furthermore, the conjugated diene structure of decadienoic acid is implicated in its capacity to interact with and modulate the activity of various enzymes. cymitquimica.com For instance, DDA has been observed to inhibit ATPase activity, thereby disrupting energy metabolism within the cell. nih.gov In the context of cyanobacterial toxins, the Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) moiety is essential for the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). This inhibition is a critical factor in the hepatotoxicity of microcystins and nodularins. mdpi.com The unique structural features of Adda, including its conjugated diene system, are indispensable for its high-affinity binding to the active sites of these phosphatases, leading to their inactivation. mdpi.com
The table below summarizes the observed effects of this compound and its derivatives on antioxidant activity and enzyme function.
| Compound/Derivative | Target Organism/System | Observed Effects |
| (2E,4E)-2,4-Decadienoic acid (DDA) | Phytophthora nicotianae | Downregulation of antioxidant enzyme activity, induction of oxidative stress, inhibition of ATPase activity. nih.gov |
| Adda (in microcystins/nodularins) | Eukaryotic cells | Potent inhibition of protein phosphatases 1 and 2A. mdpi.com |
Modulation of Intracellular Targets and Signaling Pathways
The biological activity of this compound and its conjugates extends to the modulation of various intracellular targets and signaling pathways, ultimately influencing critical cellular processes. The Adda moiety, a cornerstone of microcystin and nodularin (B43191) toxicity, plays a central role in this modulation. ontosight.ai Its primary mechanism of action involves the potent and specific inhibition of protein phosphatases 1 (PP1) and 2A (PP2A). mdpi.com These enzymes are key regulators in numerous cellular signaling cascades, and their inhibition by Adda-containing toxins leads to a state of hyperphosphorylation of cellular proteins. mdpi.com This disruption of the phosphorylation-dephosphorylation balance affects a multitude of signaling pathways, including those involved in cell division, metabolism, and apoptosis. mdpi.commdpi.com
The interaction of Adda with PP1 and PP2A is highly specific and is dictated by its unique chemical structure, including the conjugated diene system. cymitquimica.com This interaction can lead to the activation of stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and caspase-3, ultimately triggering apoptosis. frontierspartnerships.org Furthermore, the inhibition of these phosphatases is linked to the tumor-promoting activity of microcystins.
Derivatives of decadienoic acid have also been shown to influence signaling pathways related to energy metabolism and oxidative stress. For example, (2E,4E)-2,4-decadienoic acid has been found to downregulate pathways associated with ATP generation while upregulating those involved in membrane destabilization. This suggests a broader role for decadienoic acid derivatives in modulating cellular signaling beyond the well-characterized effects of Adda.
The following table details the key intracellular targets and signaling pathways modulated by this compound and its conjugates.
| Compound/Conjugate | Intracellular Target(s) | Modulated Signaling Pathway(s) |
| Adda (in microcystins/nodularins) | Protein Phosphatase 1 (PP1), Protein Phosphatase 2A (PP2A) mdpi.com | Cell division pathways, Stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, Apoptotic pathways mdpi.comfrontierspartnerships.org |
| (2E,4E)-2,4-Decadienoic acid | ATPase, enzymes involved in antioxidant defense nih.gov | Energy metabolism pathways, Oxidative stress response pathways |
Roles in Cellular Signaling and Biochemical Processes
Dienoic acids, including this compound and its isomers, are recognized for their involvement in a variety of cellular signaling and biochemical processes. atamanchemicals.com These fatty acids can act as signaling molecules themselves or serve as precursors for the biosynthesis of other bioactive compounds. atamanchemicals.com The conjugated diene system present in some isomers, such as this compound, confers specific chemical properties that can influence their interactions with biological molecules and their role in cellular pathways. cymitquimica.com
One of the most significant roles of a this compound derivative is observed in the context of cyanobacterial toxins. The Adda moiety is a critical structural component of microcystins and nodularins, and it is indispensable for their biological activity. ontosight.ai The primary biochemical process affected by Adda-containing toxins is the inhibition of protein phosphatases 1 and 2A. mdpi.com This inhibition disrupts the delicate balance of protein phosphorylation, a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, cell cycle control, and cytoskeletal organization. ontosight.aimdpi.com The non-covalent binding of the Adda group to the active site of these phosphatases is a key step in this process. nih.gov
Furthermore, other decadienoic acid isomers have been implicated in modulating cellular energy metabolism. For instance, (2E,4E)-2,4-decadienoic acid has been shown to impact pathways related to ATP generation. This suggests that different isomers of decadienoic acid can have distinct roles in cellular biochemistry. The presence of decadienoic acid derivatives can also lead to the induction of oxidative stress, a state that can trigger various cellular signaling responses.
The table below summarizes the roles of this compound and its derivatives in cellular signaling and biochemical processes.
| Compound/Derivative | Cellular Process | Mechanism of Action |
| Adda (in microcystins/nodularins) | Protein Phosphorylation Regulation | Inhibition of protein phosphatases 1 and 2A. mdpi.com |
| (2E,4E)-2,4-Decadienoic acid | Energy Metabolism | Affects pathways involved in ATP generation. |
| (2E,4E)-2,4-Decadienoic acid | Oxidative Stress Signaling | Induces oxidative stress. |
Ecological Functions and Inter-species Chemical Communication
Role in Cyanobacterial Toxicity and Bloom Dynamics
The unique β-amino acid, (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), is a critical component of the hepatotoxins microcystins and nodularins, produced by various cyanobacteria. nih.govmdpi.comifremer.fr These toxins are frequently associated with harmful cyanobacterial blooms in freshwater and estuarine environments. nih.govifremer.frnih.gov The presence of the Adda moiety is a defining characteristic of these toxins and is essential for their toxicity. ontosight.ainih.gov
The production of Adda-containing toxins by cyanobacteria plays a significant role in the ecological dynamics of aquatic systems. These toxins can have detrimental effects on a wide range of aquatic organisms, including zooplankton, fish, and other invertebrates, thereby influencing food web structure and ecosystem stability. nih.gov The release of these toxins during bloom events can lead to widespread mortality of aquatic life. nih.gov
The synthesis of Adda is a complex process encoded by a specific gene cluster (mcy) in toxin-producing cyanobacteria. jmb.or.krjmb.or.kr The detection of genes responsible for Adda synthesis, such as mcyE, is often used as a marker for the presence of potentially toxic cyanobacteria in water bodies. bibliotekanauki.pl The production and release of these toxins are influenced by various environmental factors, including nutrient availability, light, and temperature, which also drive the formation of cyanobacterial blooms. mdpi.comfrontiersin.org While the precise ecological advantages conferred by toxin production are still under investigation, it is hypothesized that they may play a role in deterring grazing by zooplankton and in inter-species competition. frontiersin.org
The table below highlights the key aspects of this compound's (as Adda) role in cyanobacterial toxicity and bloom dynamics.
| Feature | Description |
| Toxin Component | Adda is an essential amino acid in the structure of microcystins and nodularins. nih.govmdpi.comifremer.fr |
| Toxicity | The Adda moiety is crucial for the hepatotoxicity of these cyanotoxins. ontosight.ai |
| Ecological Impact | Release of Adda-containing toxins during blooms can cause mortality in aquatic organisms. nih.gov |
| Genetic Basis | The mcy gene cluster is responsible for the biosynthesis of Adda. jmb.or.krjmb.or.kr |
| Bloom Monitoring | Detection of Adda-synthesis genes is used to identify potentially toxic blooms. bibliotekanauki.pl |
Interactions within Microbial Communities (e.g., Rhizosphere microbiome)
While the role of this compound is well-established in the context of cyanobacterial toxins, emerging research suggests that related decadienoic acid compounds may also play a role in the complex chemical communication within microbial communities, such as the rhizosphere microbiome. The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity where intricate interactions between plants and microbes occur. nih.govfrontiersin.org
Plants release a diverse array of chemical compounds, known as root exudates, which can shape the composition and function of the rhizosphere microbiome. nih.govfrontiersin.org These exudates include sugars, amino acids, and a variety of secondary metabolites. nih.govfrontiersin.org While specific data on the direct exudation of this compound by plants is limited, other fatty acids and their derivatives are known components of root exudates and play a role in mediating plant-microbe interactions. frontiersin.org For example, long-chain fatty acids have been identified as important in the recruitment of beneficial bacteria like Pseudomonas species. frontiersin.org
Furthermore, some soil-dwelling bacteria themselves produce bioactive compounds to interact with other microbes and plants. For instance, the bacterium Paenibacillus polymyxa, commonly found in the rhizosphere, produces fusaricidins, which have antimicrobial properties. jmb.or.kr It is plausible that decadienoic acid derivatives could be produced by certain rhizosphere microbes and contribute to the chemical crosstalk within this environment. For example, (2E,4E)-decadienoic acid has been shown to reduce the abundance of oomycetes in the rhizosphere, indicating a potential role in structuring the microbial community. asm.org The production of such compounds could influence microbial competition, biofilm formation, and the establishment of symbiotic or pathogenic relationships with plants. frontiersin.org
The table below summarizes the potential interactions of decadienoic acid derivatives within microbial communities.
| Interaction Type | Potential Role of Decadienoic Acid Derivatives |
| Plant-Microbe | As a component of root exudates, potentially influencing the recruitment of specific microbes. frontiersin.org |
| Microbe-Microbe | Produced by soil microbes as a means of competition or communication. jmb.or.kr |
| Community Structuring | Influencing the relative abundance of certain microbial groups, such as oomycetes. asm.org |
Contribution to Plant Defense Mechanisms
Plants have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from herbivores and pathogens. numberanalytics.comscielo.org.pe These defenses involve a vast array of secondary metabolites, including terpenes, phenolics, and alkaloids. numberanalytics.com While direct evidence for the widespread production of this compound as a primary defense compound in plants is not extensively documented, the broader class of fatty acids and their derivatives are known to be involved in plant defense signaling and direct antimicrobial activity.
Upon attack by pathogens or herbivores, plants can initiate a defense response that includes the production of various signaling molecules. Fatty acid-derived molecules, such as oxylipins, are key players in these signaling cascades, leading to the activation of defense genes and the production of protective compounds. Dienoic acids can serve as precursors to some of these signaling molecules. atamanchemicals.com
Furthermore, some fatty acids exhibit direct antimicrobial properties. For instance, (2E,4E)-2,4-decadienoic acid has demonstrated potent anti-oomycete activity, inhibiting the growth of the plant pathogen Phytophthora nicotianae. nih.gov This suggests that certain decadienoic acid isomers could function as phytoalexins or phytoanticipins, which are antimicrobial compounds produced by plants in response to infection or present constitutively, respectively. The application of (2E,4E)-2,4-decadienoic acid has been shown to enhance disease resistance in plants. This enhancement of resistance could be due to a combination of its direct antimicrobial effects and its potential to prime the plant's own defense mechanisms.
The table below outlines the potential contributions of decadienoic acid derivatives to plant defense mechanisms.
| Defense Mechanism | Potential Role of Decadienoic Acid Derivatives |
| Signaling | As precursors to or as signaling molecules in plant defense pathways. atamanchemicals.com |
| Direct Defense | Exhibiting direct antimicrobial activity against plant pathogens. nih.gov |
| Induced Resistance | Enhancing the overall disease resistance of the plant upon application. |
Advanced Analytical Methodologies for 4,6 Decadienoic Acid Research
Chromatographic Techniques for Separation and Characterization
Chromatography is a fundamental laboratory technique for the separation of mixtures. The choice between liquid and gas chromatography is primarily dependent on the volatility and thermal stability of the analyte.
Liquid chromatography (LC), especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of non-volatile and thermally labile compounds. openaccessjournals.comamericanpharmaceuticalreview.com In the context of 4,6-decadienoic acid, its most significant analytical relevance is as a component of the Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) amino acid, a unique constituent of cyanotoxins such as microcystins and nodularins. mdpi.comresearchgate.net LC-based methods are indispensable for separating these toxins from complex matrices like bivalve tissues or water samples. mdpi.comredalyc.org
The separation is typically achieved using reversed-phase columns, such as C18, where the stationary phase is nonpolar. americanpharmaceuticalreview.commdpi.com A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with acid additives (e.g., formic acid), is used to elute the compounds. mdpi.comchromatographyonline.com The high resolving power of UHPLC, which uses smaller particle-sized columns, allows for faster analysis times and sharper peaks, leading to improved separation efficiency and more accurate quantification. americanpharmaceuticalreview.com
Table 1: Example of UPLC System Parameters for Toxin Analysis Containing the Adda Moiety
| Parameter | Condition | Source |
|---|---|---|
| System | ACQUITY I-Class UPLC | mdpi.com |
| Column | ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm) | mdpi.com |
| Pre-column | VanGuard ACQUITY BEH C18 (2.1 mm × 5 mm, 1.7 µm) | mdpi.com |
| Column Temperature | 60 °C | mdpi.com |
| Sample Temperature | 15 °C | mdpi.com |
| Injection Volume | 5 µL | mdpi.com |
| Mobile Phase | Gradient elution with water and acetonitrile, both with formic acid | chromatographyonline.com |
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. libretexts.org It is widely applied in the analysis of fatty acids in various industries, including food, environmental, and pharmaceutical sectors. sigmaaldrich.comdrawellanalytical.com For direct analysis of free fatty acids like this compound, which have low volatility, a derivatization step is typically required. nih.govmdpi.com This process converts the carboxylic acid into a more volatile ester form, such as a methyl ester (FAME) or a trimethylsilyl (B98337) (TMS) ester. lcms.czshimadzu.com
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. libretexts.org The column's stationary phase separates compounds based on their boiling points and interactions with the phase. libretexts.org Temperature programming, where the column temperature is increased during the run, is often used to efficiently elute a wide range of compounds, from highly volatile to less volatile ones. libretexts.org
Table 2: General GC Parameters for Fatty Acid Analysis
| Parameter | Typical Setting | Source |
|---|---|---|
| Derivatization Agent | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | mdpi.com |
| Column Type | Fused silica (B1680970) capillary column (e.g., SPB-PUFA, Omegawax®) | sigmaaldrich.com |
| Carrier Gas | Helium or Nitrogen | libretexts.org |
| Injection Mode | Split/Splitless | frontiersin.org |
| Temperature Program | Ramped temperature increase (e.g., 50°C to 300°C) | libretexts.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | libretexts.org |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly valued for its sensitivity and specificity, providing molecular weight and structural information. When combined with chromatography, it creates a powerful tool for identifying and quantifying specific compounds in complex mixtures. bioanalysis-zone.com
The coupling of liquid chromatography with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the 'go-to' method for small molecule bioanalysis. bioanalysis-zone.com It is exceptionally well-suited for analyzing compounds like the cyanotoxin nodularin (B43191), which contains the this compound structure, in complex biological matrices such as shellfish. mdpi.com The LC system first separates the target analyte from other matrix components. measurlabs.com The eluent then enters the mass spectrometer's ion source (e.g., electrospray ionization, ESI), where the analyte molecules are ionized. acs.org
In LC-MS/MS, a specific parent ion is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even at very low levels. shimadzu.com For toxins containing the Adda moiety, a characteristic fragment ion at m/z 135.08, corresponding to a fragment of the this compound structure, is often monitored for identification. researchgate.net This method has been successfully used to identify and quantify nodularin in mussels and oysters in the range of 7–397 µg/kg. mdpi.com
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. lcms.cz Gas chromatography-mass spectrometry (GC-MS) is a mature and robust platform for metabolomic profiling, particularly for small acids, sugars, and fatty acids. nih.gov To analyze these compounds, which are often non-volatile, chemical derivatization is employed to make them suitable for GC analysis. nih.govmdpi.com
In a typical GC-MS metabolomics workflow, metabolites are extracted from a biological sample (e.g., serum, tissue), derivatized, and injected into the GC-MS system. nih.gov The GC separates the complex mixture of derivatized metabolites over time, and the MS detector records a mass spectrum for each eluting compound. lcms.cz By comparing the retention time and mass spectrum of a peak to those in a spectral library, individual metabolites, including derivatized this compound, can be identified and semi-quantified. nih.govlcms.cz This integrated approach allows for the characterization of broad metabolic disturbances associated with various physiological or pathological states. nih.gov
A significant challenge in quantitative analysis, especially with LC-MS, is the "matrix effect." bataviabiosciences.comresearchgate.net This phenomenon occurs when co-eluting molecules from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement. nih.govchromatographyonline.com This interference can compromise the accuracy, precision, and sensitivity of the analysis. researchgate.net
Several strategies exist to assess and mitigate matrix effects. The presence of a matrix effect can be qualitatively identified using a post-column infusion experiment, where a constant flow of the analyte is introduced into the eluent after the column. nih.gov Any deviation in the signal when a blank matrix extract is injected indicates an effect. nih.gov Quantitatively, the matrix factor can be calculated by comparing the analyte's signal in a post-extraction spiked blank matrix to its signal in a neat solvent. nih.gov
Table 3: Strategies to Detect and Mitigate Matrix Effects
| Strategy | Description | Source |
|---|---|---|
| Detection | ||
| Post-Column Infusion | A constant flow of analyte solution is mixed with the column eluent. Dips or peaks in the baseline signal upon injection of a blank matrix extract indicate suppression or enhancement. | nih.govchromatographyonline.com |
| Post-Extraction Spike | The response of an analyte spiked into a blank extracted matrix is compared to the response in a pure solvent. The ratio is the Matrix Factor (MF). | nih.govchromatographyonline.com |
| Mitigation | ||
| Sample Preparation | Improve cleanup procedures (e.g., solid-phase extraction) to remove interfering matrix components. | chromatographyonline.comslideshare.net |
| Chromatographic Separation | Modify the LC method to chromatographically separate the analyte from interfering compounds. | researchgate.netchromatographyonline.com |
| Sample Dilution | Diluting the sample can reduce the concentration of interfering components, but may compromise sensitivity. | chromatographyonline.com |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | An ideal SIL-IS co-elutes with the analyte and experiences the same matrix effect, thus providing effective compensation during quantification. | slideshare.net |
By carefully validating analytical methods to account for these effects, researchers can ensure the generation of accurate and reliable quantitative data for this compound and its related compounds.
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) |
| Formic acid |
| Helium |
| Methanol |
| Microcystin (B8822318) |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) |
| Nitrogen |
Spectroscopic Methods in Structural Elucidation (excluding basic identification)
Advanced spectroscopic techniques are indispensable for resolving the complex structural details of this compound, such as the specific geometry (cis/trans) of its conjugated double bonds. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Raman spectroscopy provide in-depth information that is critical for distinguishing between closely related isomers and understanding the molecule's precise configuration. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
While basic NMR can identify functional groups, advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the definitive structural elucidation of conjugated fatty acids. aocs.orgucl.ac.uk Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) allow for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, revealing the connectivity and spatial arrangement of atoms within the molecule. nih.govd-nb.info
For conjugated systems like this compound, the chemical shifts of the olefinic protons (–CH=CH–) are particularly informative. These protons typically resonate in a distinct region of the ¹H-NMR spectrum, generally between 5.20 and 6.40 ppm. nih.gov The exact chemical shift and the coupling constants between these protons can help determine the cis or trans configuration of the double bonds. aocs.org For instance, in conjugated linoleic acids, which serve as a model, the "inner" protons of the conjugated system are more deshielded (appear at a higher ppm value) than the "outer" protons. mdpi.com Two-dimensional NMR techniques are particularly powerful for resolving overlapping signals in complex spectra, which is often the case with fatty acid analysis. biorxiv.org
Table 1: Illustrative ¹H-NMR Chemical Shifts for Olefinic Protons in Conjugated Linoleic Acid (CLA) Isomers (Model System) This table provides example data from related conjugated fatty acids to illustrate the principles applied in the structural elucidation of compounds like this compound.
| Isomer Configuration | Proton Position | Chemical Shift (ppm) | Multiplicity |
| 9Z, 11Z | Outer Protons | ~5.40 | Multiplet |
| Inner Protons | ~6.22 | Doublet of Doublets | |
| 9E, 11E | Outer Protons | ~5.56 | Multiplet |
| Inner Protons | ~5.96 | Multiplet | |
| 9Z, 11E | Outer Proton (cis) | ~5.65 | Multiplet |
| Outer Proton (trans) | ~5.32 | Multiplet | |
| Inner Proton (cis) | ~6.24 | Triplet | |
| Inner Proton (trans) | ~5.82 | Triplet | |
| Source: Data compiled from literature on conjugated linoleic acid analysis. aocs.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. studypug.com In advanced applications, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern provides a fingerprint that can be used to deduce the molecule's structure, including the location of double bonds. shimadzu.comlibretexts.org
When analyzing fatty acids, they are often converted to derivatives, such as methyl esters (FAMEs), to improve their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. rjptonline.org The fragmentation of these derivatives can be characteristic of the double bond positions. shimadzu.com For example, specific cleavage patterns and rearrangement fragmentations of trimethylsilyl derivatives of dicarboxylic acids can help identify their structural types. chalmers.se While standard electron ionization can cause extensive fragmentation, softer ionization techniques can be employed to preserve more structural information in the initial ion before fragmentation analysis. shimadzu.com
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a molecule, making it highly sensitive to the structure of the carbon skeleton, including the configuration of C=C double bonds. azom.com It can be used for both qualitative and quantitative characterization of fatty acid composition. A key advantage of Raman spectroscopy is its ability to easily distinguish between cis and trans isomers. For instance, trans C=C double bonds exhibit a characteristic peak around 1668 cm⁻¹, which is distinct from the peak for cis configurations. azom.com This makes it a rapid and effective tool for assessing the isomeric purity of this compound samples.
Method Validation and Quality Control in Research Studies
To ensure that the results of research on this compound are reliable, the analytical methods used must be validated. researchgate.net Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu It is a critical component of quality assurance in any scientific study. biomedgrid.com The key parameters assessed during method validation are specificity, linearity, range, accuracy, precision, and sensitivity (including the limit of detection and limit of quantification). elementlabsolutions.comdemarcheiso17025.com
Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound) and not from any other components in the sample matrix, such as other fatty acids, impurities, or degradation products. elementlabsolutions.comunodc.org
Linearity and Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. europa.eu The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. snmjournals.org For establishing linearity, a minimum of five concentration levels is typically recommended. europa.eu
Accuracy: Accuracy measures the closeness of the experimental value to the true or accepted reference value. europa.eu It is often assessed by analyzing a sample with a known concentration (a standard reference material) and comparing the measured value to the certified value. elementlabsolutions.com
Precision: Precision refers to the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels: repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations like different days, analysts, or equipment). europa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, with a signal-to-noise ratio typically of 3:1. unodc.org The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision. chromatographyonline.com
Quality control (QC) involves the routine use of procedures to monitor the performance of an analytical method. lipidanalytical.com This includes regularly analyzing QC samples with known concentrations alongside experimental samples to ensure the method remains valid and the data generated is consistently reliable. nih.gov For fatty acid analysis, which is prone to oxidation, quality control also extends to proper sample collection, storage, and handling to prevent degradation. biomedgrid.comannualreviews.org
Table 2: Example Validation Parameters for a Hypothetical HPLC Method for this compound Analysis
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | The analyte peak is well-resolved from other components. | No interfering peaks at the retention time of this compound. |
| Linearity (r²) | r² ≥ 0.999 | 0.9995 |
| Range | 1.0 - 500.0 µg/mL | Method is accurate and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0% | Repeatability: 1.5% Intermediate Precision: 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.7 µg/mL |
| Source: Based on typical validation criteria from regulatory guidelines and scientific literature. europa.eudemarcheiso17025.comsnmjournals.orgmdpi.com |
Computational Modeling and Theoretical Studies on 4,6 Decadienoic Acid
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. openaccessjournals.com This method is crucial for understanding the binding mechanisms and predicting the affinity between a ligand and its target. openaccessjournals.com
Prediction of Binding Affinities and Orientations
Molecular docking simulations are widely used to predict the binding affinities and orientations of ligands within the active sites of proteins. openaccessjournals.com These predictions are often expressed as docking scores, with lower negative values typically indicating a stronger binding affinity. frontiersin.org For instance, in a study involving the enzyme MlrB, which is involved in the degradation of microcystins, the docking scores of linearized microcystin (B8822318) variants containing the Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) moiety were calculated. frontiersin.org The docking scores for linearized MC-LR and MC-RR were -8.8 kcal/mol and -8.3 kcal/mol, respectively, suggesting high binding affinities to the MlrB enzyme. frontiersin.org Such studies demonstrate the capability of molecular docking to identify potential drug candidates and analyze protein-ligand interactions. openaccessjournals.com
Interactive Table: Predicted Binding Affinities from Molecular Docking Below is a table showcasing examples of binding affinities predicted by molecular docking studies for various ligands and targets.
| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Linearized MC-LR | MlrB | -8.8 frontiersin.org |
| Linearized MC-RR | MlrB | -8.3 frontiersin.org |
| Isoniazid | LipB | -14.6 dergipark.org.tr |
| Ligand 8 (quinoline derivative) | LipB | -15.4 dergipark.org.tr |
| Ligand 17 (quinoline derivative) | LipB | -18.5 dergipark.org.tr |
Investigation of Interactions with Enzymes and Receptors
Molecular docking not only predicts binding affinities but also provides detailed insights into the specific interactions between a ligand and the amino acid residues of its target enzyme or receptor. researchgate.net The Adda moiety, a derivative of 4,6-decadienoic acid found in microcystins, is known to be critical for their toxicity towards protein phosphatases. researchgate.net It binds within a hydrophobic pocket of the enzyme's binding site. researchgate.net In the context of microcystin degradation, molecular docking has been used to study the interaction of linearized microcystins with the MlrB enzyme. frontiersin.org These simulations revealed that the substrate molecules were fully accommodated within the active pocket of the enzyme. frontiersin.org Furthermore, analysis of the receptor-ligand interactions highlighted that specific amino acid residues, such as Y181, form direct hydrogen bonds with the substrate, which could be crucial for the catalytic process. frontiersin.org
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the dynamic behavior of biomolecules, helping to understand processes like conformational changes and ligand binding. nih.govnih.gov
Dynamic Behavior of this compound and its Complexes
MD simulations allow researchers to observe the dynamic behavior of molecules like this compound and its complexes with proteins. nih.gov By simulating the system under various conditions, such as different temperatures, one can identify fluctuations in the molecule's structure. mdpi.com Key metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify these changes. mdpi.com For example, MD simulations of the Ara h 6 protein at different temperatures revealed larger fluctuations in its secondary structure, RMSD, and RMSF at higher temperatures, indicating increased molecular motion and potential conformational changes. mdpi.com Such analyses are crucial for understanding how environmental factors can influence the structure and function of molecules and their complexes.
Elucidation of Molecular Recognition Processes
Molecular recognition, the specific binding of one molecule to another, is a fundamental process in biology. openaccessjournals.com MD simulations can elucidate the intricate details of how a ligand recognizes and binds to its target. nih.gov These simulations can capture the entire binding process, from the initial long-range electrostatic interactions to the final adoption of the lowest energy conformation within the binding site. upc.edu By observing the conformational changes that occur during the simulation, researchers can gain insights into the stability of the ligand-protein complex and the specific interactions that govern the recognition process. nih.gov For instance, MD simulations can help understand how a protein undergoes conformational changes to accommodate a ligand, a crucial aspect of its function. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). meilerlab.orgimist.ma These models are built by training an algorithm on a dataset of molecules with known activities or properties. meilerlab.org
Correlation of Structural Features with Biological Activities
The biological activity of molecules containing the this compound core is intrinsically linked to their specific three-dimensional structure. A prominent example is the non-proteinogenic amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid (Adda), a crucial component of microcystin toxins. acs.orgmdpi.com The potent inhibitory effect of microcystins on protein phosphatases (PP1 and PP2A) is highly dependent on the structural and stereochemical features of the Adda moiety. mdpi.commdpi.com
Key structural characteristics of the Adda residue that are critical for its bioactivity include:
Stereochemistry: The specific stereochemical configuration at carbons 2, 3, 8, and 9 is indispensable for high-affinity binding to protein phosphatases. mdpi.com Altering the stereochemistry, for instance by using an enantiomer of the Adda residue, can significantly impact the molecule's toxicodynamics. uni-konstanz.de
Substituents: The phenyl group and the methoxy (B1213986) group on the decanoic acid chain are crucial for the molecule's potent biological effects. mdpi.com The hydrophobic side chain of Adda is a primary driver of the noncovalent interactions that anchor the toxin within the enzyme's binding pocket. mdpi.comresearchgate.net
Computational studies, including molecular modeling, have supported these findings by illustrating how the Adda side chain fits into the hydrophobic groove of the protein phosphatase catalytic site, maximizing contact and leading to potent inhibition. mdpi.comnih.gov
Table 1: Correlation of Adda Structural Features with Protein Phosphatase Inhibition
| Structural Feature | Contribution to Biological Activity | Supporting Evidence |
|---|---|---|
| (4E,6E)-Conjugated Diene | Contributes to the rigid conformation required to fit into the enzyme's hydrophobic pocket. | Molecular modeling shows this conformation fits within the target's catalytic subunit. nih.gov |
| Specific Stereocenters (2S,3S,8S,9S) | Essential for the precise three-dimensional orientation needed for high-affinity binding. | Synthetic variants with altered stereochemistry show reduced toxicity. uni-konstanz.de |
| C-10 Phenyl Group | Provides a key hydrophobic anchor point within the enzyme's binding site. | X-ray crystallography and molecular modeling confirm its role in binding. mdpi.comnih.gov |
| C-9 Methoxy Group | Contributes to the specific interactions and overall conformation of the side chain. | Conserved in most toxic microcystin variants. acs.org |
Predictive Models for Novel Analogs
The development of predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning (ML) models, has become a valuable strategy for assessing the biological activity of novel compounds without the need for extensive synthesis and in vitro testing. nih.govnih.gov These models are particularly useful for complex molecules like microcystins, where over 270 natural variants exist. frontiersin.org
Machine learning algorithms have been successfully employed to predict the toxicity of various microcystin congeners based on their two-dimensional chemical structures. uni-konstanz.deresearchgate.net In these models, molecular structures are converted into numerical vectors that represent their features. uni-konstanz.deresearchgate.net By training the algorithm on a dataset of microcystins with known protein phosphatase inhibition values (classified, for example, as toxic, less toxic, or non-toxic), the model learns to correlate specific structural features with toxic potential. uni-konstanz.deresearchgate.net
These predictive models can account for variations at multiple positions in the microcystin structure, including modifications to the Adda residue. uni-konstanz.deresearchgate.net For instance, models have been trained using data from synthetic microcystin variants with simplified or stereochemically altered Adda side chains. uni-konstanz.de This approach allows for the rapid in silico screening of hypothetical new analogs, prioritizing those with the highest predicted activity for synthesis and further investigation. nih.gov To improve model accuracy, especially with imbalanced datasets, techniques like the Synthetic Minority Oversampling Technique (SMOTE) are used to create a more balanced set of compounds for each toxicity class during training. uni-konstanz.deresearchgate.net
Table 2: Components of a Predictive Machine Learning Model for Microcystin Toxicity
| Component | Description | Example Application |
|---|---|---|
| Input Data | A dataset of chemical structures (e.g., 18 diverse microcystin congeners) with experimentally determined biological activity (e.g., IC50 values for PPP inhibition). uni-konstanz.de | Includes natural variants and synthetic analogs with modified Adda residues. uni-konstanz.de |
| Feature Generation | Conversion of 2D chemical structures into numerical representations (molecular vectors). uni-konstanz.deresearchgate.net | Pre-trained models generate 300-dimensional vectors for each molecule. uni-konstanz.de |
| Model Training | An algorithm (e.g., a consensus model using majority voting from three different ML models) is trained on the feature-generated dataset. uni-konstanz.deresearchgate.net | The model learns the relationship between structural features and toxicity class (e.g., toxic, non-toxic). |
| Validation | The model's predictive performance is evaluated using confusion matrices and other statistical metrics. | Correct prediction rates of 80-90% have been achieved. uni-konstanz.deresearchgate.net |
| Prediction | The trained model is used to predict the toxicity of new, uncharacterized microcystin analogs. | Facilitates virtual screening and prioritization of novel compounds for drug development. nih.gov |
Computational Strategies for Biosynthesis Pathway Prediction and Enzyme Mechanism Elucidation
Computational biology has revolutionized the study of natural product biosynthesis, particularly for complex molecules assembled by large, multi-domain enzymes like Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). nih.govkkp.go.id The unique this compound-containing Adda moiety is a product of a hybrid PKS/NRPS pathway, and computational strategies are key to understanding its formation. researchgate.netresearchgate.net
Biosynthesis Pathway Prediction: Bioinformatic analysis of microbial genomes allows for the identification of biosynthetic gene clusters (BGCs) responsible for producing specific secondary metabolites. nih.govplos.org For PKS and NRPS pathways, the domain organization within the encoded megasynthases can be analyzed to predict the structure of the final product with high accuracy. kkp.go.idkkp.go.id Specific domains are responsible for selecting, activating, and modifying the building blocks (like acetate, malonate, and amino acids) in a sequential, assembly-line fashion. researchgate.netresearchgate.net
Web-based tools and specialized software can identify key catalytic domains (e.g., Ketosynthase (KS), Acyltransferase (AT), Adenylation (A), Condensation (C)) and predict their substrate specificity based on conserved sequence motifs. nih.govkkp.go.id For example, the sequence of the adenylation (A) domain in an NRPS module can predict which amino acid it will activate and incorporate. acs.org This allows researchers to propose a detailed retrobiosynthetic model directly from the gene sequence, as has been done for the microcystin pathway that produces Adda. researchgate.netnih.gov
Enzyme Mechanism Elucidation: Beyond predicting the pathway, computational methods can elucidate the catalytic mechanisms of the enzymes involved. frontiersin.orgnih.gov Molecular docking and homology modeling are used to generate three-dimensional structures of enzymes and simulate how they bind to their substrates. frontiersin.orgdntb.gov.ua For instance, the mechanism of MlrB, an enzyme that degrades linearized microcystins, was investigated using these techniques. frontiersin.orgnih.gov Homology modeling was used to predict the MlrB structure, and molecular docking simulated its binding to the linearized toxin, identifying key amino acid residues in the active site. frontiersin.orgnih.govfao.org These predictions were then confirmed experimentally through site-directed mutagenesis, providing a comprehensive understanding of the enzymatic mechanism. frontiersin.orgnih.gov Such studies reveal the specific interactions—like hydrogen bonds, hydrophobic forces, and electrostatic interactions—that hold the substrate in the enzyme's catalytic pocket and facilitate the chemical reaction. frontiersin.orgdntb.gov.ua
Table 3: Computational Strategies for Biosynthesis and Mechanistic Studies
| Strategy | Tool/Method | Application to this compound Derivatives (e.g., Adda) |
|---|---|---|
| Pathway Prediction | Bioinformatic analysis of BGCs (e.g., antiSMASH, BLASTP) | Identification of the hybrid PKS/NRPS gene cluster (mcy) for microcystin, predicting the assembly line for the Adda moiety. researchgate.netnih.gov |
| Domain Analysis | Domain prediction software (e.g., NRPS-PKS database, NRPSpredictor2) | Predicting the function and substrate specificity of individual KS, AT, and A domains in the Adda synthesis pathway. acs.orgnih.gov |
| Enzyme Structure Prediction | Homology Modeling (e.g., Phyre2, AlphaFold) | Building 3D models of enzymes involved in microcystin synthesis or degradation (e.g., MlrB) to understand their structure. frontiersin.org |
| Enzyme-Substrate Interaction | Molecular Docking | Simulating the binding of linearized microcystin within the active site of the MlrB enzyme to identify key catalytic residues. frontiersin.orgnih.govfao.org |
| Catalytic Mechanism | Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations | Investigating the transition states and reaction coordinates of enzymatic steps, such as the covalent bond formation between microcystin and protein phosphatases. researchgate.net |
Future Research Directions and Biotechnological Potential Research Focused
Targeted Biosynthesis Engineering for Sustainable Production
The complex structure of 4,6-decadienoic acid, a crucial precursor to the Adda ((2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid) moiety in microcystins, presents a compelling case for exploring sustainable production methods through biosynthesis engineering. mdpi.comnih.govbeilstein-journals.org The biosynthesis of microcystins is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. beilstein-journals.orgjmb.or.kr The synthesis of the Adda side chain itself requires a series of enzymatic reactions, including those catalyzed by polyketide synthases. jmb.or.krresearchgate.net
Metabolic engineering of microorganisms like Escherichia coli and yeast has proven successful for the production of various valuable compounds, including fatty acids and their derivatives. nih.govmdpi.com These strategies often involve manipulating key precursor supplies, such as acetyl-CoA and NADPH, and overexpressing or modifying enzymes in the biosynthetic pathway. mdpi.comiums.org Similar approaches could be adapted for the production of this compound or its immediate precursors. For instance, engineering Corynebacterium glutamicum has enabled the production of pseudoaromatic dicarboxylic acids from glucose, demonstrating the potential of microbial cell factories for synthesizing complex monomers. iums.org
Future research should focus on elucidating the complete and specific enzymatic steps involved in this compound formation within the microcystin (B8822318) biosynthesis pathway. This knowledge will be instrumental in designing and constructing efficient microbial cell factories for its sustainable production, potentially by introducing and optimizing the relevant biosynthetic genes in a suitable host organism.
Development of Novel Research Probes and Biochemical Tools
The unique chemical structure of this compound and its derivatives, particularly the Adda moiety, offers significant potential for the development of novel research probes and biochemical tools. researchgate.net High-quality chemical probes are essential for dissecting the roles of proteins in complex biological systems and are characterized by high affinity, cellular potency, and selectivity for their target. promega.ca
Given that the Adda side chain is critical for the toxicity of microcystins by binding to protein phosphatases, derivatives of this compound could be designed as specific probes to study these enzymes. nih.govmdpi.com These probes could be fluorescently labeled or tagged with other reporter molecules to enable visualization and tracking of protein phosphatases within cells, aiding in the elucidation of their function and regulation. mdpi.comucsd.edu The development of activity-based probes (ABPs) that covalently bind to the active site of enzymes is a particularly promising area. frontiersin.org An ABP based on the this compound scaffold could be used to specifically label and identify active protein phosphatases in various biological contexts.
Furthermore, synthetic analogs of this compound could be employed to investigate structure-activity relationships, helping to pinpoint the precise molecular interactions responsible for the biological activity of Adda-containing compounds. researchgate.net This knowledge is not only crucial for understanding the mechanism of toxicity but also for the rational design of inhibitors or modulators of protein phosphatases for therapeutic or research purposes.
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of this compound biosynthesis and its role within the broader metabolic network of producing organisms, the integration of various "omics" technologies is essential. Transcriptomics, proteomics, and metabolomics can provide a global view of the molecular changes associated with the production of this compound.
Transcriptomics can identify the genes and regulatory networks involved in the biosynthesis of this compound. Studies on recombinant adeno-associated virus (rAAV) production have successfully used transcriptomics to identify key cellular pathways that are up- or downregulated during viral production, offering insights that can be applied to improve manufacturing processes. nih.govbiorxiv.org Similarly, analyzing the transcriptome of microcystin-producing cyanobacteria under different conditions can reveal the transcriptional regulation of the mcy gene cluster, which encodes the enzymes for microcystin synthesis, including those responsible for the Adda moiety. mdpi.com
Proteomics provides a direct look at the proteins expressed during this compound production. Quantitative proteomic approaches, such as iTRAQ, have been used to study the response of Microcystis aeruginosa to environmental changes like phosphorus depletion, revealing alterations in proteins related to photosynthesis, carbon fixation, and microcystin biosynthesis. aloki.hunih.gov By comparing the proteomes of high and low-producing strains, or cells grown under inducing versus non-inducing conditions, key enzymes and regulatory proteins involved in the synthesis of the Adda precursor can be identified. mdpi.cominnspub.net
Metabolomics can identify and quantify the intracellular and extracellular metabolites, including this compound and its intermediates, providing a real-time snapshot of the metabolic state of the cell. This can help to identify metabolic bottlenecks and precursor limitations in the biosynthetic pathway.
By integrating data from these omics technologies, researchers can construct detailed models of the metabolic and regulatory networks governing this compound production. This systems-level understanding is crucial for targeted metabolic engineering efforts aimed at enhancing its production for biotechnological applications.
Exploration of Undiscovered Biological Roles and Mechanisms
While the role of this compound as a key structural component of the hepatotoxic Adda moiety in microcystins is well-established, its potential for other biological activities remains largely unexplored. mdpi.com The unique diene structure of this fatty acid suggests it could have other, as-yet-undiscovered functions in biological systems.
Future research should investigate whether free this compound or its simpler derivatives exist in nature and what their biological roles might be. It is conceivable that this compound could act as a signaling molecule, a precursor for other bioactive lipids, or possess its own intrinsic antimicrobial or cytotoxic properties. For instance, other novel fatty acid derivatives, such as 2-amino-8-methyl-4,6-nonadienoic acid and 2-amino-8-methyl-4,6-decadienoic acid, have been identified as components of cytotoxic compounds. researchgate.net
Investigating the mechanisms of action of this compound and its analogs is also a critical area for future research. This could involve screening for novel protein targets beyond the well-known interaction of Adda with protein phosphatases. Understanding these alternative mechanisms could open up new avenues for pharmacological research and the development of novel therapeutic agents.
Advanced Strategies for Environmental Monitoring and Remediation of ADDA-containing Toxins
The presence of ADDA-containing toxins, primarily microcystins, in water bodies poses a significant threat to public health. mdpi.com This necessitates the development of advanced, rapid, and sensitive methods for their detection and effective strategies for their removal.
Current methods for detecting microcystins include high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA). mdpi.comrsc.org However, these methods can be time-consuming and require specialized laboratory equipment. oup.com A promising area of research is the development of biosensors for the on-site and real-time monitoring of these toxins. Electrochemical biosensors, including immunosensors and aptasensors, offer advantages such as portability, high sensitivity, and ease of use. rsc.orgmdpi.comnih.govrsc.org These sensors often utilize specific recognition elements, like antibodies or aptamers that bind to microcystins, coupled with a transducer that generates a measurable signal. oup.com Future work should focus on improving the selectivity and lowering the detection limits of these biosensors to meet regulatory standards. rsc.orgnih.gov
For remediation, bioremediation using microorganisms capable of degrading microcystins is a sustainable and environmentally friendly approach. mdpi.comsjp.ac.lk Several bacterial strains have been identified that can break down microcystins into less toxic or non-toxic products. researchgate.netmdpi.comfrontiersin.org The enzymatic pathway for this degradation often involves the linearization of the cyclic microcystin structure, followed by the breakdown of the ADDA moiety. nih.govfrontiersin.org Research should focus on identifying and characterizing more robust and efficient microcystin-degrading bacteria and their enzymes. sjp.ac.lk Additionally, optimizing the conditions for bioremediation in natural environments and developing strategies for the delivery and application of these microorganisms are crucial next steps.
Computational Design of Novel this compound Analogs for Specific Research Applications
Computational, or in silico, methods are powerful tools in modern pharmaceutical research that can accelerate the discovery and development of new molecules with desired properties. japsonline.comresearchgate.net These approaches can be applied to the design of novel analogs of this compound for specific research applications.
By using computational modeling and simulation, it is possible to predict how modifications to the chemical structure of this compound will affect its physicochemical properties and its interaction with biological targets. japsonline.combrieflands.com For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity, guiding the design of more potent or selective compounds. japsonline.com Molecular docking simulations can predict the binding affinity and orientation of this compound analogs within the active site of target proteins, such as protein phosphatases. japsonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
